molecular formula C14H12ClN3S B2463653 2-(3-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine CAS No. 1206989-61-8

2-(3-Chlorophenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine

Cat. No. B2463653
CAS RN: 1206989-61-8
M. Wt: 289.78
InChI Key: DRBJKJCUZHUNHJ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrazines are a class of heterocyclic compounds that have been the subject of significant research due to their potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazines often involves [3 + 2] cycloaddition reactions. For example, N-aminopyridines and β-nitrostyrenes can be used in a [3 + 2] cycloaddition to produce (hetero)aryl pyrazolo[1,5-a]pyridines . Another method involves the use of (E)-β-iodovinyl sulfones in a base-mediated [3 + 2]-cycloannulation strategy .


Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrazines consists of a pyrazole ring fused with a pyrazine ring. The exact structure can vary depending on the substituents attached to the rings .


Chemical Reactions Analysis

The chemical reactions involving pyrazolo[1,5-a]pyrazines can be quite diverse, depending on the specific compound and the reaction conditions. For instance, N-aminopyridines can react with β-nitrostyrenes in a [3 + 2] cycloaddition, followed by in situ denitration and oxidation . Another example is the base-mediated [3 + 2]-cycloannulation of (E)-β-iodovinyl sulfones with 1-aminopyridinium iodide .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Imidazo Pyrazines : The chemical synthesis of 1-functionalized imidazo pyrazolo pyrazines involves the reaction of 4-chloropyrazolo pyrazines with ethyl isocyanoacetate, leading to the formation of ethyl imidazo pyrazolo pyrazine-1-carboxylates. These compounds have potential for further chemical modifications and applications in chemical research (Tsizorik et al., 2018).

  • Synthesis of Pyrazolo Pyrazinone Derivatives : Novel pyrazolo pyrazin-4(5H)-one derivatives have been synthesized, offering potential for diverse applications in scientific research. These derivatives are created through reactions involving ethyl 3-aryl-1-(2-bromoethyl)-1H-pyrazole-5-carboxylate and amine (Zhang et al., 2008).

Biological and Medicinal Research

  • Anticancer Potential : Some derivatives of pyrazolo pyrazin-4(5H)-one exhibit significant inhibitory effects on A549 lung cancer cells, suggesting their potential use in anticancer research (Zhang et al., 2008).

  • Pyrazolo-Triazole Synthesis and Biological Activity : The synthesis of 3-(ethylthio)-9-methyl-6-(alkylthio)pyrazolo[1,5-d][1,2,4]triazolo[3,4-f][1,2,4]triazines, and their potential biological activity, including potential fungistatic and fungicidal effects, opens avenues for further biological and pharmacological studies (Fedotov & Hotsulia, 2022).

Chemical Reactivity and Applications

  • Chemical Reactivity and Anti-tubercular Activity : Pyrazine and condensed oxadiazole derivatives have been studied for their chemical reactivity and potential anti-tubercular activity, highlighting their applications in medicinal chemistry (Al-Tamimi et al., 2018).

  • Synthesis of Pyrazolo Pyrazin-4-ylacetonitriles : The creation of pyrazolo pyrazin-4-ylacetonitriles, which are used to obtain derivatives of a new pyrazolo pyrazine system, showcases the versatility of these compounds in chemical synthesis and potential applications in various scientific fields (Tsizorik et al., 2019).

Future Directions

The future directions for research on pyrazolo[1,5-a]pyrazines are likely to involve further exploration of their synthesis, properties, and potential applications in medicinal chemistry .

properties

IUPAC Name

2-(3-chlorophenyl)-4-ethylsulfanylpyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3S/c1-2-19-14-13-9-12(17-18(13)7-6-16-14)10-4-3-5-11(15)8-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRBJKJCUZHUNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=CN2C1=CC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-4-(ethylsulfanyl)pyrazolo[1,5-a]pyrazine

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